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ETHANE, 1,2-BIS(p-CHLOROPHENYL)-

Cat. No.: B1605829
CAS No.: 5216-35-3
M. Wt: 251.1 g/mol
InChI Key: HTHGRQSFMYIQHB-UHFFFAOYSA-N
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Description

Contextualization as a Metabolite and Derivative of Dichlorodiphenyltrichloroethane (DDT)

The primary identity of ETHANE (B1197151), 1,2-BIS(p-CHLOROPHENYL)- in environmental chemistry is that of a principal metabolite of DDT. tandfonline.comdss.go.th DDT, upon its release into the environment, undergoes various transformation processes. One of the key pathways is reductive dechlorination, which converts DDT to p,p'-DDD. tandfonline.comhilarispublisher.com This transformation can be mediated by microbial activity in anaerobic conditions, such as in soil and sediments, or through chemical reactions. tandfonline.comethz.ch

In addition to p,p'-DDD, another major and more persistent metabolite of DDT is 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), which is formed through dehydrochlorination. tandfonline.comhilarispublisher.com Both p,p'-DDD and DDE are often found alongside parent DDT in contaminated sites, and their relative concentrations can provide insights into the age and degradation conditions of the original DDT contamination. tandfonline.comiwaponline.com The metabolic pathway does not necessarily end with p,p'-DDD; it can be further degraded to other compounds, such as 2,2-bis(p-chlorophenyl)acetic acid (DDA). dss.go.thdergipark.org.tr The presence of these metabolites is a critical factor in the long-term environmental impact of DDT, as they are also persistent and have their own toxicological profiles. researchgate.netnih.gov

Table 1: Key Metabolites of DDT

Parent Compound Metabolite Common Name Transformation Process
Dichlorodiphenyltrichloroethane ETHANE, 1,2-BIS(p-CHLOROPHENYL)- p,p'-DDD Reductive Dechlorination
Dichlorodiphenyltrichloroethane 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene DDE Dehydrochlorination
ETHANE, 1,2-BIS(p-CHLOROPHENYL)- 2,2-bis(p-chlorophenyl)acetic acid DDA Further Degradation

Historical Trajectory of Research on Organochlorine Environmental Contaminants and Legacy Pollutants

The history of research on organochlorine contaminants is a story of evolving scientific understanding and growing environmental awareness. The widespread use of organochlorine pesticides like DDT began in the 1940s and was initially hailed as a major technological advancement. pollutiontracker.orgpollutiontracker.org For decades, these compounds were used globally with little understanding of their long-term ecological consequences. taylorandfrancis.com

The tide began to turn in the 1960s with the publication of Rachel Carson's "Silent Spring," which brought widespread attention to the environmental dangers of pesticides, particularly DDT. This spurred a new wave of scientific inquiry into the persistence, bioaccumulation, and toxic effects of organochlorines. bioone.org Research revealed that these compounds were not only lingering in the environment for decades but were also accumulating in the fatty tissues of organisms, leading to biomagnification up the food chain. researchgate.netpollutiontracker.org This had devastating effects on wildlife, most notably the thinning of eggshells in predatory birds, which led to severe population declines. pollutiontracker.orgbioone.org

By the 1970s and 1980s, the mounting scientific evidence led to widespread bans and restrictions on the use of many organochlorine pesticides in North America and Europe. pollutiontracker.orgpollutiontracker.org However, due to their persistence, these chemicals remain in the environment today as "legacy pollutants." pollutiontracker.orgorst.edu Current research on these contaminants often focuses on their long-term fate, transport in the environment, and the ongoing risks they pose to ecosystems and human health. iwaponline.comnih.govnih.gov The study of DDT metabolites like p,p'-DDD is a crucial part of this research, as understanding their formation and behavior is essential for assessing the full legacy of DDT contamination. dss.go.thnih.gov The Stockholm Convention on Persistent Organic Pollutants, adopted in 2001, is a global treaty aimed at eliminating or restricting the production and use of the most hazardous POPs, including many organochlorine pesticides. pollutiontracker.orgpollutiontracker.org

Table 2: Timeline of Key Events in Organochlorine Research and Regulation

Decade Key Developments
1940s Widespread introduction and use of organochlorine pesticides like DDT. pollutiontracker.org
1960s Publication of "Silent Spring" raises public awareness; scientific research on environmental impacts intensifies. bioone.org
1970s-1980s Bans and restrictions on many organochlorine pesticides are implemented in numerous countries. pollutiontracker.orgpollutiontracker.org
2001 The Stockholm Convention on Persistent Organic Pollutants is adopted, targeting many organochlorines for global elimination or restriction. pollutiontracker.orgpollutiontracker.org
Present Ongoing research focuses on the long-term fate, transport, and effects of legacy organochlorine pollutants and their metabolites. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Cl2 B1605829 ETHANE, 1,2-BIS(p-CHLOROPHENYL)- CAS No. 5216-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene
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InChI

InChI=1S/C14H12Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HTHGRQSFMYIQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12Cl2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90200178
Record name Ethane, 1,2-bis(p-chlorophenyl)-
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Molecular Weight

251.1 g/mol
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CAS No.

5216-35-3
Record name 1,2-Bis(4-chlorophenyl)ethane
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Record name Ethane, 1,2-bis(p-chlorophenyl)-
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Record name 1,2-Bis-(4-chlorophenyl)ethane
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Record name 1,2-Bis(4-chlorophenyl)ethane
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Mechanistic Investigations into the Chemical Reactivity of Ethane, 1,2 Bis P Chlorophenyl and Analogues

Electron Transfer and Reductive Dechlorination Mechanisms in Environmental Systems

The transformation of DDT to p,p'-DDD in the environment is primarily driven by reductive dechlorination, a process involving the transfer of electrons to the DDT molecule. This reaction is particularly prevalent in anaerobic environments where microorganisms play a pivotal role.

Under anaerobic conditions, certain bacteria can utilize DDT as an electron acceptor in their metabolic processes. wikipedia.orgnih.gov This biological reductive dechlorination is a key step in the degradation of DDT. The process involves the removal of a chlorine atom from the trichloromethyl group of DDT, leading to the formation of p,p'-DDD. diva-portal.org

The presence of iron minerals can significantly influence the rate and extent of reductive dechlorination. Studies have shown that dissimilatory iron-reducing bacteria (DIRB), such as Shewanella decolorationis, can enhance the transformation of DDT to p,p'-DDD. In these systems, the bacteria reduce Fe(III) in iron oxides to Fe(II). This biogenic Fe(II), particularly when sorbed onto the surface of iron oxides like goethite (α-FeOOH), acts as an effective reductant for DDT. The electron transfer from the sorbed Fe(II) to the DDT molecule facilitates the cleavage of a carbon-chlorine bond. This abiotic reaction, mediated by a biological product, demonstrates a synergistic effect between microbial and geochemical processes in the environmental degradation of DDT.

Nucleophilic Attack and Subsequent Rearrangement Processes Involving Related Compounds

The chemical reactivity of p,p'-DDD and its analogues is not limited to reductive dechlorination. These compounds can also undergo transformations initiated by nucleophilic attack, which can be followed by rearrangement processes, leading to a variety of degradation products.

The synthesis of DDT itself involves an electrophilic aromatic substitution reaction, which from the perspective of the chlorobenzene (B131634) molecule, is a nucleophilic attack on an activated electrophile. In the presence of an acid catalyst, chloral (B1216628) (trichloroacetaldehyde) is activated, making it susceptible to attack by the electron-rich pi system of two chlorobenzene molecules. youtube.com This fundamental reaction underscores the susceptibility of the aromatic rings in these compounds to chemical modification.

In the context of metabolic transformations, the further breakdown of p,p'-DDD can lead to the formation of an acyl chloride intermediate, Cl-p,p'-DDA. nih.gov This highly reactive intermediate can then be attacked by cellular nucleophiles, such as water, leading to the formation of 2,2-bis(p-chlorophenyl)acetic acid (DDA), or it can acylate other cellular macromolecules. nih.gov

Furthermore, studies on the catalytic hydrodechlorination of DDT and its derivatives have revealed complex reaction pathways that include rearrangement processes. For instance, the conversion of DDT derivatives to 1,2-diphenylethane (B90400) (BB) is suggested to proceed through a carbenoid rearrangement of the geminal dichloride structure present in compounds like p,p'-DDD. acs.org This type of rearrangement involves the migration of a group to an adjacent electron-deficient carbon center, leading to a significant structural reorganization of the molecule.

The dehydrochlorination of p,p'-DDD can lead to the formation of 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU). chemicalbook.com The subsequent transformations of DDMU and other intermediates can involve a series of nucleophilic additions, eliminations, and rearrangements, contributing to the diverse array of degradation products observed in environmental and biological systems.

Enzymatic Reaction Mechanisms Underlying Biotransformation Pathways

The biotransformation of p,p'-DDD and its parent compound, DDT, is a complex process mediated by a variety of enzymes in living organisms. These enzymatic reactions are responsible for the metabolism of these compounds, leading to a range of metabolites with varying degrees of toxicity and persistence.

One of the primary enzyme systems involved in the metabolism of DDT and its analogues is the cytochrome P450 (CYP) monooxygenase system. nih.gov These enzymes are capable of catalyzing a wide range of oxidative and reductive reactions. The reductive dechlorination of DDT to p,p'-DDD is catalyzed by microsomal cytochrome P450s. nih.gov This enzymatic reaction is a crucial first step in the metabolic cascade.

Following its formation, p,p'-DDD can be further metabolized through several pathways. One significant pathway involves the dehydrochlorination of p,p'-DDD to form 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU). chemicalbook.com Another major metabolite of DDT is 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), which is formed through the dehydrochlorination of DDT, a reaction catalyzed by the enzyme DDT-dehydrochlorinase. acs.org

The metabolic pathways of these compounds are intricate and can lead to a variety of end products. For example, p,p'-DDD is a key intermediate in the pathway to the formation of 2,2-bis(p-chlorophenyl)acetic acid (DDA), a major urinary metabolite. nih.govcdc.gov This conversion involves a series of enzymatic steps, including oxidation.

The table below summarizes some of the key enzymatic reactions and the resulting metabolites in the biotransformation of DDT and its analogues.

Parent CompoundEnzyme(s) InvolvedKey Reaction Type(s)Major Metabolite(s)
p,p'-DDTCytochrome P450sReductive Dechlorinationp,p'-DDD
p,p'-DDTDDT-dehydrochlorinaseDehydrochlorinationp,p'-DDE
p,p'-DDDDehydrogenaseDehydrochlorinationDDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene)
p,p'-DDDCytochrome P450sOxidationDDA (2,2-bis(p-chlorophenyl)acetic acid)
p,p'-DDECytochrome P450Oxidation, Conjugation3-MeSO2-DDE (a methylsulfonyl metabolite)

It is important to note that there can be significant species-specific differences in the metabolic pathways and the relative abundance of different metabolites. For example, the formation of DDE is a major pathway in humans, while in other species, the conversion to DDA via DDD may be more prominent. nih.gov

Environmental Dynamics and Global Distribution of Ethane, 1,2 Bis P Chlorophenyl

Environmental Persistence and Factors Influencing Degradation Rates

4,4'-DDE is notoriously persistent in the environment, with a reported half-life in soil ranging from 2 to 15 years. epa.govcdc.gov This persistence is attributed to its chemical structure, which is resistant to breakdown. However, several factors can influence its slow degradation.

Degradation of 4,4'-DDE in the environment occurs through both biotic and abiotic processes. epa.gov Biodegradation, the breakdown of the compound by microorganisms, is a key process. Several bacterial strains have been identified that can degrade 4,4'-DDE, often through cometabolism, where the bacteria metabolize another compound for growth and in the process produce enzymes that break down 4,4'-DDE. nih.govhilarispublisher.com For instance, strains of Pseudomonas, Terrabacter, and Stenotrophomonas have demonstrated the ability to degrade this compound. nih.govhilarispublisher.comresearchgate.net The degradation can occur under both aerobic and anaerobic conditions. dergipark.org.tr Under anaerobic conditions, DDT can be reductively dechlorinated to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), which can then be further degraded. researchgate.net

Abiotic factors also play a role in the degradation of 4,4'-DDE. Photolysis, or the breakdown by sunlight, can occur, especially in the atmosphere and surface waters. epa.govwaterquality.gov.au The half-life for the atmospheric degradation of vapor-phase DDE by reaction with hydroxyl radicals is estimated to be around 2 days. nih.gov Other environmental conditions such as temperature and pH can also affect the rate of degradation. researchgate.net For example, optimal degradation by the bacterium Stenotrophomonas sp. DXZ9 was observed at a pH of 7 and a temperature of 30°C. researchgate.net

Factors Influencing the Degradation of 4,4'-DDE
FactorDescriptionReferences
Microbial ActivityBiodegradation by bacteria (e.g., Pseudomonas, Terrabacter, Stenotrophomonas) through processes like cometabolism. Occurs under both aerobic and anaerobic conditions. nih.govhilarispublisher.comresearchgate.netdergipark.org.tr
PhotolysisBreakdown by sunlight, particularly in the atmosphere and surface waters. The estimated atmospheric half-life is about 2 days. epa.govwaterquality.gov.aunih.gov
TemperatureInfluences the rate of microbial degradation. For example, optimal degradation by Stenotrophomonas sp. DXZ9 was found to be at 30°C. researchgate.net
pHAffects microbial activity and degradation rates. A neutral pH of 7 was found to be optimal for degradation by Stenotrophomonas sp. DXZ9. researchgate.net

Bioaccumulation Potential Across Aquatic and Terrestrial Trophic Levels

A significant environmental concern with 4,4'-DDE is its high potential for bioaccumulation. cdc.govepa.gov As a fat-soluble compound, it is readily stored in the adipose tissues of organisms and is not easily excreted. wikipedia.org This leads to an increase in its concentration within an organism over time.

In aquatic ecosystems, 4,4'-DDE is absorbed by organisms at all trophic levels, from plankton to large fish and marine mammals. cdc.gov The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, can be very high for 4,4'-DDE. For example, BCF values of up to 28,600 have been reported in zooplankton. nih.gov In a microcosm experiment, the BCFs for snails, mosquito larvae, and fish were found to be 36,000, 59,000, and 12,000, respectively. nih.gov

Terrestrial organisms also exhibit significant bioaccumulation of 4,4'-DDE. The compound can be taken up by plants from the soil, although this is generally not the primary route of accumulation in the food web. nih.gov More significantly, soil-dwelling invertebrates like earthworms accumulate 4,4'-DDE, which is then transferred to their predators. Birds, particularly those at the top of the food chain, are known to accumulate high levels of this compound. ca.gov

Bioaccumulation and Bioconcentration Factors (BAF/BCF) for 4,4'-DDE in Various Organisms
OrganismTrophic LevelBAF/BCF ValueReference
AlgaeProducer11,000 (BCF) nih.gov
ZooplanktonPrimary Consumer28,600 (BCF) nih.gov
SnailPrimary Consumer36,000 (BCF) nih.gov
Mosquito LarvaePrimary Consumer59,000 (BCF) nih.gov
Fish (General)Secondary/Tertiary Consumer12,000 (BCF) nih.gov
Fish (Trophic Level 3)Secondary Consumer69,980,000 (BAF) epa.gov
Fish (Trophic Level 4)Tertiary Consumer153,900,000 (BAF) epa.gov

Biomagnification within Ecological Food Webs

The process of bioaccumulation is amplified through the food web in a phenomenon known as biomagnification or bioamplification. iiab.me This means that the concentration of 4,4'-DDE increases in organisms at successively higher trophic levels. cdc.goviiab.me Predators consume prey that have already accumulated the compound, leading to a much higher concentration of the toxin in their own bodies.

A classic example of 4,4'-DDE biomagnification is seen in aquatic food webs. It starts with low concentrations in water, which are then concentrated by phytoplankton and zooplankton. Small fish that feed on these plankton accumulate higher levels, and in turn, larger predatory fish that consume the smaller fish accumulate even greater concentrations. cdc.gov This process continues up to the top predators such as seals, dolphins, and fish-eating birds like eagles and ospreys, which can have levels of 4,4'-DDE many times higher than the surrounding environment. cdc.goviiab.me For instance, in Lake Michigan, 4,4'-DDE was found to biomagnify 28.7 times from plankton to fish. cdc.gov

Similar patterns of biomagnification are observed in terrestrial food webs. ca.gov For example, DDE present in the soil and invertebrates is passed on to insectivorous birds, which are then consumed by birds of prey, leading to a significant increase in the concentration of the compound at the top of the food chain. ca.gov

Illustrative Example of 4,4'-DDE Biomagnification in an Aquatic Food Web
Trophic LevelOrganismRelative 4,4'-DDE ConcentrationReferences
-Waterx iiab.me
ProducersPhytoplankton1,000x iiab.me
Primary ConsumersZooplankton10,000x iiab.me
Secondary ConsumersSmall Fish100,000x iiab.me
Tertiary ConsumersLarge Fish1,000,000x iiab.me
Quaternary ConsumersFish-Eating Birds10,000,000x iiab.me

Distribution and Partitioning in Diverse Environmental Compartments: Soil, Sediment, Water, and Biota

Due to its chemical properties, particularly its low water solubility and high octanol-water partition coefficient (Kow), 4,4'-DDE partitions predictably in the environment. waterquality.gov.aumichigan.gov It has a strong tendency to adsorb to soil and sediment particles, which act as major environmental sinks for the compound. epa.govcdc.gov

Soil: 4,4'-DDE is frequently detected in agricultural soils, even decades after the use of DDT was discontinued, reflecting its high persistence. nih.gov Concentrations can vary widely depending on historical pesticide use. For example, a study in the Çukurova region of Turkey found 4,4'-DDE in 27 out of 29 agricultural soil samples, with concentrations ranging from 6 to 1090 µg/kg. nih.gov

Sediment: Due to its low solubility in water, 4,4'-DDE that enters aquatic systems tends to partition into the sediment. cdc.govnih.gov Sediments, therefore, often contain significantly higher concentrations of the compound than the overlying water. nih.gov For example, in the Palos Verdes Shelf off the coast of California, a site heavily contaminated with DDT from past industrial discharge, DDE is the predominant compound found in the sediments. usgs.gov

Water: Concentrations of 4,4'-DDE in water are generally low due to its hydrophobic nature. epa.gov However, it can be present in surface waters as a result of runoff from contaminated soils and atmospheric deposition. epa.gov A study by the United States Geological Survey (USGS) found that while DDE was detected in both surface and ground waters, 95% of samples had concentrations below 0.006 µg/L. epa.gov

Biota: As a result of bioaccumulation and biomagnification, the highest concentrations of 4,4'-DDE are typically found in the tissues of living organisms, especially those at the top of the food chain. cdc.govcaymanchem.com Concentrations in biota can be several orders of magnitude higher than in the surrounding soil, sediment, or water. For instance, in a contaminated area in Thailand, the mean concentrations of DDT and its derivatives (of which DDE is a major component) in fish ranged from 4.16 to 57.66 ng/g wet weight. nih.gov

Concentrations of 4,4'-DDE in Various Environmental Compartments
Environmental CompartmentLocationConcentration RangeReference
Agricultural SoilÇukurova Region, Turkey6 - 1090 µg/kg nih.gov
Antarctic SoilsAntarctica0.053 - 0.086 ng/g dry weight nih.gov
Surface WaterUnited States (USGS study)Maximum of 0.062 µg/L epa.gov
Ground WaterUnited States (USGS study)Maximum of 0.008 µg/L epa.gov
FishRangsit Agricultural Area, Thailand4.16 - 57.66 ng/g wet weight (for DDT and derivatives) nih.gov
American Robin EggsOkanagan Valley, Canada17.4 - 103 mg/kg ww ca.gov

Degradation and Biotransformation Pathways of Ethane, 1,2 Bis P Chlorophenyl and Its Precursors

Microbial Degradation Mechanisms

Microorganisms have evolved diverse strategies to metabolize chlorinated hydrocarbons. Both anaerobic and aerobic pathways have been identified, involving a variety of bacterial and fungal species that transform these persistent compounds into various metabolites.

Anaerobic Degradation Pathways and Metabolite Profiling

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination. The bacterium Aerobacter aerogenes (now known as Enterobacter aerogenes) has been shown to degrade DDT through a sequential metabolic pathway. Whole cells or cell-free extracts can catalyze the transformation of DDT into at least seven distinct metabolites. nih.gov

The proposed pathway involves the initial conversion of DDT to either 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) or 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE). nih.gov The main pathway proceeds from DDT to DDD, which is then sequentially dechlorinated to 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU), followed by 1-chloro-2,2-bis(p-chlorophenyl)ethane (DDMS), and then to unsym-bis(p-chlorophenyl)ethylene (DDNU). nih.gov This ultimately leads to the formation of 2,2-bis(p-chlorophenyl)acetate (DDA) and subsequently 4,4'-dichlorobenzophenone (B107185) (DBP). nih.gov Studies using metabolic inhibitors suggest that discrete enzymes are responsible for these transformations. nih.gov

Table 1: Anaerobic Metabolites of DDT by Aerobacter aerogenes

Metabolite Name Abbreviation
1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene DDE
1,1-dichloro-2,2-bis(p-chlorophenyl)ethane DDD
1-chloro-2,2-bis(p-chlorophenyl)ethylene DDMU
1-chloro-2,2-bis(p-chlorophenyl)ethane DDMS
unsym-bis(p-chlorophenyl)ethylene DDNU
2,2-bis(p-chlorophenyl)acetate DDA
4,4'-dichlorobenzophenone DBP

Data sourced from research on Aerobacter aerogenes. nih.gov

Aerobic Degradation Pathways and Metabolite Profiling

Aerobic degradation of these compounds is carried out by various microorganisms, including bacteria and fungi, particularly white-rot and brown-rot fungi, which possess powerful extracellular enzyme systems.

White-Rot Fungi: The white-rot fungus Phanerochaete chrysosporium demonstrates extensive biodegradation of DDT, particularly in nutrient nitrogen-deficient cultures. asm.orgnih.gov The degradation process leads to the formation of polar, water-soluble metabolites. asm.orgsigmaaldrich.com Key hexane-extractable metabolites identified through gas chromatography-mass spectrometry include:

1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD)

2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol (dicofol)

2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol (B1206058) (FW-152)

4,4'-dichlorobenzophenone (DBP) asm.orgnih.govosti.gov

In these cultures, DDD is often the first metabolite to appear, and its concentration decreases with continued incubation, indicating that the intermediate metabolites are also subject to further degradation. asm.orgnih.gov This pathway is notably different from the primary pathways observed in bacteria. asm.orgnih.gov Other white-rot fungi, such as Pleurotus ostreatus, Phellinus weirii, and Polyporus versicolor, have also been shown to mineralize DDT. asm.orgnih.gov

Brown-Rot Fungi: Several species of brown-rot fungi, including Gloeophyllum trabeum, Fomitopsis pinicola, and Daedalea dickinsii, have demonstrated a high capacity for degrading DDT. bohrium.comnih.gov In cultures of G. trabeum, the identified metabolic products include 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), and 4,4-dichlorobenzophenone (DBP). bohrium.comnih.gov

The degradation pathway in G. trabeum is proposed to involve an initial dehydrochlorination of DDT to DDE, followed by hydrogenation to DDD. bohrium.com This differs from other fungal and bacterial pathways, especially in the transformation of DDE to DDD. nih.gov The subsequent conversion to DBP appears to be mediated by an iron-dependent Fenton-type reaction, as DBP was not detected in iron-deficient cultures. bohrium.comnih.gov This suggests that hydroxyl radicals are involved in the direct transformation of DDT, DDE, and DDD to DBP. bohrium.com

Table 2: Aerobic Metabolites of DDT by Fungi

Fungal Type Species Example Key Metabolites Identified
White-Rot Fungi Phanerochaete chrysosporium DDD, Dicofol, FW-152, DBP asm.orgnih.govosti.gov

Biotransformation in Mammalian Systems

In mammals, such as mice and hamsters, Ethane (B1197151), 1,2-bis(p-chlorophenyl)- and its precursors undergo significant biotransformation, leading to various metabolites that are primarily excreted in the urine.

Identification and Characterization of Urinary and Tissue Metabolites

The metabolic fate of these compounds has been studied in several mammalian species, revealing species-specific differences in metabolite profiles.

In Mice: When administered to CF-1 mice, the major urinary metabolites of DDT are conjugates of bis(p-chlorophenyl)-acetic acid (DDA). researchgate.net These include conjugates with glycine, alanine, serine, and glucuronic acid. researchgate.net Small quantities of non-polar metabolites are also found in the urine, notably DDE. researchgate.net The metabolites DDD and DDA have also been studied for their activity in mouse embryo cell cultures. nih.gov

In Hamsters: In female Syrian golden hamsters, the principal urinary metabolite of both DDT and DDD is 2,2-bis(p-chlorophenyl)acetic acid (DDA). nih.gov Smaller amounts of other metabolites are also excreted, including DDD, DDE, 1-chloro-2,2-bis(p-chlorophenyl)ethene, 2-hydroxy-2,2-bis(p-chlorophenyl)acetic acid, and 2,2-bis(p-chlorophenyl)ethanol. nih.gov A key difference noted is that hamsters are less efficient than mice at converting DDT to DDE. nih.gov

Table 3: Primary Urinary Metabolites in Mice and Hamsters

Species Major Metabolite Other Detected Metabolites
Mouse DDA-conjugates (glycine, alanine, serine, glucuronic acid) researchgate.net DDE researchgate.net

Enzyme-Mediated Hydroxylation and Other Metabolic Transformations

Enzymatic reactions are central to the metabolism of chlorinated hydrocarbons in both microbes and mammals. These transformations often involve oxidation and hydroxylation, which increase the water solubility of the compounds and facilitate their excretion.

In the aerobic degradation by the bacterium Alcaligenes eutrophus A5, gas chromatography-mass spectrometry analysis revealed two hydroxy-DDT intermediates. nih.gov This finding suggests that enzymatic hydroxylation occurs at the ortho and meta positions of the aromatic rings, likely mediated by a dioxygenase enzyme. nih.gov

In mammalian systems, hydroxylation is also a key metabolic step. The identification of 2-hydroxy-2,2-bis(p-chlorophenyl)acetic acid as a urinary metabolite in hamsters points to such enzymatic action. nih.gov Furthermore, studies with the related compound o,p'-DDD in guinea pigs and rats have shown that side-chain oxidation is a dominant metabolic pathway, leading to the formation of the corresponding carboxylic acid, o,p'-DDA. nih.gov This highlights the role of oxidative enzymes in transforming the ethane side chain of these molecules.

Abiotic Degradation Processes

In addition to biological degradation, Ethane, 1,2-bis(p-chlorophenyl)- and related compounds can be transformed by non-biological, or abiotic, processes in the environment. These reactions are generally slower than microbial degradation but can contribute significantly to the natural attenuation of these pollutants. nih.govresearchgate.net

The primary abiotic mechanism is reductive dechlorination, which can be enhanced by various environmental agents:

Zero-Valent Metals: Nanoscale zero-valent iron (nZVI) is highly effective at degrading chlorinated ethanes. nih.govresearchgate.net Bimetallic nanoparticles, such as iron-palladium, can also facilitate rapid dechlorination. nih.gov

Sulphide Minerals: Minerals like pyrite (B73398) (FeS2) and mackinawite (FeS) can promote the degradation of chlorinated compounds under anoxic conditions. nih.gov

Green Rusts: These mixed-valence iron hydroxides, which can form as corrosion products or occur naturally, are also capable of degrading chlorinated ethenes. nih.gov

Oxidation is another abiotic pathway. Reagents such as permanganate (B83412) and Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can be used to oxidize chlorinated ethanes and ethenes. researchgate.net These abiotic processes, particularly those involving reductive dechlorination, can work in concert with microbial degradation at contaminated sites. nih.govresearchgate.netusgs.gov

Photolytic Degradation Mechanisms

The photolytic degradation of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD), a primary metabolite of the insecticide DDT, involves the absorption of light energy, which leads to the cleavage of chemical bonds. This process is a significant pathway for the transformation of DDD in the environment. Photolysis can proceed through direct or indirect mechanisms. Direct photolysis occurs when the molecule itself absorbs a photon, leading to an excited state and subsequent decomposition. Indirect photolysis involves photosensitizers, which absorb light and transfer the energy to the target molecule.

Research into the photolysis of DDT and its metabolites reveals that the process often results in dechlorination. For instance, the photolysis of DDT in the presence of an inducer like diethylaniline at a wavelength of 3100 angstroms yields 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), and p,p'-dichlorobenzophenone (DDCO). nih.gov The photodechlorination of DDT is a two-stage process, starting with the rapid reduction of aliphatic chlorine, followed by a slower reduction of aromatic chlorine. researchgate.net

Under ultraviolet (UV) irradiation, particularly at 253.7 nm, DDT undergoes pseudo-first-order decay through photodechlorination, producing DDE and DDD as primary photoproducts. researchgate.net The presence of surfactants can enhance the photodecay rates. researchgate.net While specific studies focusing solely on the photolytic degradation of DDD are less common, the established pathways for DDT provide strong indications of its photolytic fate, which would likely involve further dechlorination or transformation of the ethyl bridge.

Table 1: Photoproducts of Related Compounds

Precursor CompoundPhotoproductsReference
1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT)1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), p,p'-dichlorobenzophenone (DDCO) nih.gov

Chemical Degradation Pathways (e.g., Fenton reaction, catalytic degradation)

Chemical degradation offers effective methods for the decomposition of persistent organic pollutants like dichlorodiphenyldichloroethane (DDD). Advanced oxidation processes, such as the Fenton reaction, and catalytic degradation are prominent among these methods.

The Fenton reaction , which involves hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) as a catalyst, generates highly reactive hydroxyl radicals (•OH) that can oxidize organic compounds. The use of zero-valent iron (ZVI) in a Fenton-like process has been shown to be effective for the degradation of DDT. researchgate.net In acidic conditions, the Fenton oxidation of DDT follows pseudo-first-order kinetics. researchgate.net The degradation of a commercial DDT mixture, which includes DDE and o,p'-DDT, was demonstrated in a Penicillium sp. culture where the fungus produced the necessary components for a Fenton reaction (H₂O₂ and acidic conditions), leading to high degradation rates when FeSO₄ was added. nih.gov

Catalytic degradation using bimetallic nanoparticles has also proven to be a successful strategy. For example, palladium-supported iron nanoparticles (Pd/Fe) can efficiently degrade chlorinated compounds. nih.gov These systems work through hydrodechlorination, where a hydrogen source and the catalyst facilitate the replacement of chlorine atoms with hydrogen atoms. Bimetallic Fe/Pd nanoparticles have been used to degrade DDT, with the reaction rate being higher than with other bimetallic nanoparticles due to the high negative electrode potential of palladium. researchgate.net The degradation mechanism involves the adsorption of the chlorinated compound onto the catalyst surface, followed by the cleavage of the C-Cl bond.

Table 2: Chemical Degradation Products of Related Compounds

Precursor CompoundDegradation MethodDegradation ProductsReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Catalytic Dechlorination (Pd/Fe)2-chlorophenoxyacetic acid (2-CPA), phenoxyacetic acid (PA) nih.gov

Advanced Analytical Techniques for Detection and Monitoring of Ethane, 1,2 Bis P Chlorophenyl

Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are fundamental in the separation and identification of Ethane (B1197151), 1,2-bis(p-chlorophenyl)- from intricate mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like Ethane, 1,2-bis(p-chlorophenyl)-. In this method, the sample is first vaporized and then separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. The mass spectrum of Ethane, 1,2-bis(p-chlorophenyl)- would exhibit a characteristic molecular ion peak and fragmentation pattern, allowing for its unambiguous identification and quantification. The National Institute of Standards and Technology (NIST) provides reference mass spectra for various compounds, which can be compared against the experimental data obtained from GC-MS analysis. imrpress.com

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique, particularly useful for compounds that are not easily volatilized. researchgate.netresearchgate.net HPLC separates components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. researchgate.net The separation is based on the differential partitioning of the analytes between the two phases. For Ethane, 1,2-bis(p-chlorophenyl)-, a reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light. nih.gov The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification. nih.gov

Technique Principle Application for Ethane, 1,2-bis(p-chlorophenyl)- Key Parameters
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.Identification and quantification in environmental and biological samples.Retention time, mass spectrum (molecular ion and fragmentation pattern).
HPLC Separation of compounds in a liquid phase based on their affinity for the stationary and mobile phases. researchgate.netAnalysis of non-volatile samples and purification of the compound.Retention time, UV absorbance maximum.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Quadrupole Resonance (NQR) Spectroscopy

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of Ethane, 1,2-bis(p-chlorophenyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for elucidating the precise structure of molecules. acs.orgnih.gov ¹H NMR and ¹³C NMR are the most common types. ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR provides similar information for the carbon atoms. scielo.org.za For Ethane, 1,2-bis(p-chlorophenyl)-, the NMR spectra would show distinct signals for the aromatic protons on the chlorophenyl rings and the aliphatic protons of the ethane bridge. nih.govchemicalbook.com The chemical shifts, splitting patterns, and integration of these signals allow for the complete assignment of the molecular structure. uni-muenchen.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy provide complementary information. mrclab.comslideshare.net IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. slideshare.net The resulting spectrum shows characteristic absorption bands corresponding to specific functional groups present in the molecule, such as C-H and C-Cl bonds. researchgate.net UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. mrclab.comlibretexts.org The presence of the aromatic rings in Ethane, 1,2-bis(p-chlorophenyl)- results in strong UV absorption, and the wavelength of maximum absorbance (λmax) can be used for quantitative analysis. researchgate.net

Nuclear Quadrupole Resonance (NQR) Spectroscopy is a specialized solid-state technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as the chlorine atoms (³⁵Cl and ³⁷Cl) in Ethane, 1,2-bis(p-chlorophenyl)-. wikipedia.orgdu.ac.in NQR does not require an external magnetic field and provides a "fingerprint" of the compound based on the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. wikipedia.orgmdpi.com This technique can be used to study the crystalline structure and molecular dynamics of the solid compound. mdpi.comresearchgate.net The NQR frequencies are highly specific to the chemical environment of the chlorine atoms. georgetown.edu

Technique Principle Information Obtained for Ethane, 1,2-bis(p-chlorophenyl)-
NMR Interaction of atomic nuclei with an external magnetic field. acs.orgDetailed molecular structure, including the connectivity of atoms and their chemical environment. nih.govchemicalbook.com
IR Absorption of infrared radiation causing molecular vibrations. slideshare.netPresence of specific functional groups (e.g., C-H, C-Cl bonds).
UV-Vis Absorption of UV-visible light causing electronic transitions. mrclab.comInformation about the conjugated π-electron system of the aromatic rings.
NQR Interaction of the nuclear quadrupole moment with the local electric field gradient. wikipedia.orgdu.ac.inInformation about the crystalline structure and the electronic environment of the chlorine atoms. mdpi.comresearchgate.net

Isotope-Labeling Studies for Metabolic Pathway Elucidation and Quantitative Analysis

Isotope-labeling is a powerful technique used to trace the metabolic fate of a compound and for highly accurate quantification.

In metabolic pathway elucidation , a stable isotope-labeled version of Ethane, 1,2-bis(p-chlorophenyl)- (e.g., containing ¹³C or ²H) is introduced into a biological system. nih.gov The labeled compound and its metabolites are then tracked and identified using techniques like GC-MS or LC-MS. nih.gov By analyzing the mass spectra, researchers can identify which molecules have incorporated the isotopic label, thereby revealing the metabolic transformation products of the parent compound. osti.gov

For quantitative analysis , a known amount of an isotopically labeled internal standard of Ethane, 1,2-bis(p-chlorophenyl)- is added to the sample before extraction and analysis. This method, known as isotope dilution mass spectrometry, is considered a gold standard for quantification. researchgate.net Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the unlabeled analyte to the labeled standard, a highly accurate and precise quantification can be achieved, even in complex matrices. researchgate.net

Trace Analysis and Quantification in Complex Environmental and Biological Matrices

The detection and quantification of Ethane, 1,2-bis(p-chlorophenyl)- at trace levels in complex samples such as soil, water, and biological tissues present significant analytical challenges. These matrices contain a multitude of interfering substances that can mask the signal of the target analyte.

To overcome these challenges, a combination of efficient sample preparation techniques and highly sensitive analytical instrumentation is required. Sample preparation often involves extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte from the matrix, followed by a cleanup step to remove co-extracted interferences.

The choice of analytical technique is critical for achieving the necessary sensitivity and selectivity. GC-MS, particularly when operated in selected ion monitoring (SIM) mode, and HPLC coupled with mass spectrometry (LC-MS) are the preferred methods for trace analysis. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly enhances the signal-to-noise ratio and lowers the detection limits. High-resolution mass spectrometry (HRMS) can provide even greater specificity by measuring the mass of the ions with very high accuracy, allowing for the differentiation of the analyte from isobaric interferences.

Regulatory Framework and Public Health Implications of Ethane, 1,2 Bis P Chlorophenyl and Its Precursors

National and International Regulatory Status and Historical Bans

The use of organochlorine pesticides surged in the 1940s for agriculture and mosquito control. delaware.gov However, mounting evidence of their environmental persistence, declining benefits, and health risks led to significant regulatory actions starting in the late 1950s. epa.gov

A pivotal moment in the regulation of these chemicals was the publication of Rachel Carson's "Silent Spring" in 1962, which highlighted the environmental dangers of widespread pesticide use and spurred public concern. epa.gov In 1972, the U.S. Environmental Protection Agency (EPA) issued a cancellation order for most uses of DDT, citing its adverse environmental and potential human health risks. epa.gov Many other countries followed suit, banning or severely restricting the use of DDT and related organochlorine pesticides in the 1970s and 1980s. pollutiontracker.orgpollutiontracker.org

The most significant international instrument governing these chemicals is the Stockholm Convention on Persistent Organic Pollutants (POPs) . This global treaty, which entered into force in 2004, aims to eliminate or restrict the production and use of POPs. wikipedia.org DDT is listed in Annex B of the convention, which restricts its use. pops.int Recognizing its importance in controlling malaria-transmitting mosquitoes, the convention grants a specific exemption for the use of DDT for disease vector control in accordance with World Health Organization (WHO) guidelines. epa.govwikipedia.orgvanderbilt.edu This exemption allows countries to continue using DDT for indoor residual spraying in regions where malaria remains a significant public health threat, though the ultimate goal is its elimination. wikipedia.orgvanderbilt.edu The convention includes a DDT Register of countries that have notified the Secretariat of their use of the chemical for disease vector control. pops.int

Nine of the original twelve hazardous POPs targeted for elimination by the Stockholm Convention are organochlorine pesticides, including DDT. pollutiontracker.orgpollutiontracker.org

Table 1: Key Regulatory Milestones for DDT and Related Organochlorine Pesticides

YearMilestoneRegulatory Body/TreatySignificance
1972 Cancellation order for most uses of DDT. epa.govU.S. Environmental Protection Agency (EPA)Landmark decision based on environmental and potential health risks, leading to widespread bans. epa.gov
2004 Stockholm Convention on Persistent Organic Pollutants enters into force. wikipedia.orgUnited Nations Environment Programme (UNEP)Global treaty to eliminate or restrict the most hazardous POPs, including DDT. wikipedia.org
Ongoing Listing of DDT in Annex B. pops.intStockholm ConventionRestricts DDT production and use to disease vector control under specific exemptions and WHO guidelines. wikipedia.orgpops.int

Environmental and Human Health Risk Assessment Methodologies

The assessment of risks posed by Ethane (B1197151), 1,2-bis(p-chlorophenyl)- and its precursors follows established methodologies for persistent organic pollutants. These assessments are crucial for setting protective guidelines and remediation levels. The process, as recommended by bodies like the U.S. EPA, generally involves several key steps. ca.govnih.gov

Hazard Identification : This step determines whether a chemical can cause adverse health effects. nih.gov Numerous studies have shown that DDT and its metabolites are carcinogens in laboratory animals, leading the U.S. EPA and other bodies to classify DDT as a "probable human carcinogen" (Group B2). ca.govorst.edu Long-term exposure to organochlorine pesticides may also damage the liver, kidneys, and central nervous system. delaware.gov

Dose-Response Assessment : This step quantifies the relationship between the dose of a substance and the incidence of adverse health effects. who.int For carcinogens, this often involves developing a cancer slope factor, which estimates the increased lifetime risk of cancer from a specific exposure level. epa.gov For non-carcinogenic effects, a reference dose (RfD) or tolerable daily intake (TDI) is established, representing a level of exposure that is considered safe.

Exposure Assessment : This step evaluates the magnitude, frequency, and duration of human exposure to the chemical. nih.gov Exposure can occur through various pathways, including ingestion of contaminated food (like fish, dairy, and fatty foods) and water, inhalation of contaminated air, and dermal contact. delaware.govinchem.org For risk assessment, specific scenarios are considered, such as residential exposure to contaminated soil or consumption of homegrown produce. ca.gov

Risk Characterization : This final step integrates the information from the previous three steps to estimate the probability of adverse health effects in a given population. nih.gov For carcinogenic risk, the result is often expressed as the excess lifetime cancer risk. nih.gov For non-carcinogenic effects, a Hazard Quotient (HQ) or Hazard Index (HI) is calculated by comparing the estimated exposure to the reference dose. An HQ or HI greater than 1 suggests a potential for adverse health effects. nih.govnih.gov

Integrating human and ecological risk assessments can provide a more holistic understanding, as adverse effects first observed in wildlife can serve as sentinels for potential human health risks. tandfonline.comresearchgate.net

Remediation Strategies for Contaminated Environments and Soils

Due to their persistence, organochlorine pesticides like DDT and its relatives can contaminate soil and sediment for decades, necessitating effective remediation strategies. nih.govnih.gov The goal of these strategies is to either remove the contaminants from the environment or degrade them into less harmful substances. mdpi.com A variety of physicochemical and biological methods have been developed. nih.gov

Physicochemical Remediation:

Incineration : High-temperature destruction of contaminants, which can be effective but is often costly. mdpi.com

Thermal Desorption : A process that uses heat to vaporize contaminants from soil, which are then collected and treated. matec-conferences.org

Soil Washing : This technique uses water, sometimes with additives like surfactants or co-solvents, to wash contaminants from the soil. uwa.edu.auresearchgate.netuwaterloo.ca The resulting liquid must then be treated.

Chemical Oxidation : This involves using strong oxidizing agents, such as Fenton's reagent (iron and hydrogen peroxide) or subcritical water with hydrogen peroxide, to break down the pesticide molecules. mdpi.comnih.gov

Biological Remediation (Bioremediation):

Bioremediation/Biodegradation : This strategy utilizes microorganisms, such as bacteria and fungi, that can break down organochlorine pesticides. nih.govresearchgate.net The efficiency can sometimes be low, but it is a potentially cost-effective and environmentally friendly approach. nih.govresearchgate.net Adding nutrients or co-substrates can enhance degradation rates. researchgate.net

Phytoremediation : This method uses plants to remove, contain, or degrade contaminants in soil and water. mdpi.comresearchgate.net Processes involved include phytoaccumulation (uptake into plant tissues) and rhizoremediation (degradation in the root zone by associated microbes). mdpi.com

The choice of remediation strategy often depends on factors like the type and concentration of the contaminant, soil characteristics, cost, and the desired level of cleanup. nih.gov

Table 2: Overview of Remediation Strategies for Organochlorine Pesticide Contamination

StrategyTypeDescriptionAdvantagesDisadvantages
Incineration mdpi.comPhysicochemicalHigh-temperature destruction of contaminants.High effectiveness.High cost, potential for air pollutant emission.
Soil Washing uwaterloo.caPhysicochemicalUses liquids (often with surfactants) to flush contaminants from soil. uwaterloo.caCan be performed on-site.Generates contaminated wastewater that requires treatment. uwaterloo.ca
Chemical Oxidation mdpi.comPhysicochemicalUses chemical reactions (e.g., Fenton's reagent) to degrade pollutants. mdpi.comRapid and effective degradation. mdpi.comCost of reagents, potential for secondary contamination.
Bioremediation nih.govBiologicalEmploys microorganisms (bacteria, fungi) to break down contaminants. nih.govnih.govCost-effective, environmentally friendly. nih.govCan be slow, efficiency may be limited by environmental factors. nih.gov
Phytoremediation mdpi.comBiologicalUses plants to remove or degrade pollutants. mdpi.comLow cost, aesthetically pleasing, "green" technology. researchgate.netSlow process, limited to shallow contamination, potential for contaminants to enter the food chain.

Occupational and General Population Exposure Assessment and Monitoring

Monitoring human exposure to persistent organic pollutants is a cornerstone of public health protection and a key component of the Stockholm Convention. acs.orgnih.govrsc.org Assessment is conducted for both the general population and for specific, more highly exposed groups.

Occupational Exposure:

High-Risk Groups : Workers involved in the manufacturing, formulation, or application of these pesticides are at the highest risk of exposure. inchem.orgscilit.com This also includes public health workers in vector control programs and agricultural workers in regions where the chemicals were historically used. inchem.org

Exposure Routes : For occupational groups, inhalation of spray drift and dermal absorption are significant routes of exposure, in addition to accidental ingestion. inchem.org Dermal absorption is notably increased when the pesticide is formulated in oily solutions. inchem.org

Monitoring : Exposure can be assessed by measuring the compounds or their metabolites in biological samples. Blood serum and urine are commonly used for monitoring workers. inchem.orgscilit.com For example, urinary concentrations of DDA (a metabolite of DDT) correlate well with DDT levels in body fat. inchem.org Workplace exposure limits, such as those set by OSHA and NIOSH for DDT, provide benchmarks for safe levels in the air. nj.gov

General Population Exposure:

Exposure Routes : The primary route of exposure for the general public is through the diet, by consuming contaminated food products. delaware.gov The lipophilic (fat-loving) nature of these compounds causes them to bioaccumulate in the fatty tissues of animals and biomagnify up the food chain. pollutiontracker.orgorst.edu

Environmental Monitoring : In addition to human biomonitoring, POP levels are tracked in various environmental media to understand transport and exposure pathways. rsc.org Low-cost methods using biomonitors like mosses, tree bark, or needles can provide valuable information on spatial and temporal trends of atmospheric POPs. acs.orgnih.gov

Even decades after being banned in many countries, these persistent chemicals are still detectable in human and environmental samples, highlighting the long-term legacy of their use. nih.govnih.govresearchgate.net

Emerging Research Directions and Future Perspectives for Ethane, 1,2 Bis P Chlorophenyl

Elucidation of Undiscovered Metabolic Intermediates and Novel Degradation Pathways

The metabolic fate of 1,2-bis(p-chlorophenyl)ethane is a critical area of research, as the nature of its breakdown products dictates its ultimate environmental impact and toxicological profile. While the metabolic pathways of the structurally similar DDT have been extensively studied, the specific intermediates and pathways for 1,2-bis(p-chlorophenyl)ethane are less understood.

Research on analogous compounds provides a roadmap for future investigations. For instance, the degradation of DDT by microorganisms like Aerobacter aerogenes has been shown to produce a series of metabolites through sequential dechlorination. nih.gov The established pathway for DDT proceeds from DDT to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), then to DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene), DDMS (1-chloro-2,2-bis(p-chlorophenyl)ethane), DDNU (unsym-bis(p-chlorophenyl)ethylene), DDA (2,2-bis(p-chlorophenyl)acetate), and finally DBP (4,4′-dichlorobenzophenone). nih.govsemanticscholar.org Another pathway involves the dehydrochlorination of DDT to DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene). nih.gov

Future research on 1,2-bis(p-chlorophenyl)ethane will likely focus on identifying analogous intermediates. Given the structural similarities, it is plausible that its degradation involves similar enzymatic reactions, such as dehydrochlorination, dioxygenation, and hydroxylation. researchgate.net Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be instrumental in identifying these novel metabolites in laboratory and environmental samples. Furthermore, exploring the enzymatic machinery in various microorganisms, including bacteria and fungi, could reveal novel degradation pathways. For example, the white rot fungus Phanerochaete chrysosporium has demonstrated the ability to mineralize [¹⁴C]DDT, forming polar and water-soluble metabolites, a pathway distinct from many microbial degradation routes. uni.edu

Table 1: Known and Postulated Metabolic Intermediates of Dichlorodiphenylethane Compounds

Precursor CompoundKnown/Postulated IntermediateAbbreviation
DDT1,1-dichloro-2,2-bis(p-chlorophenyl)ethaneDDD
DDT1,1-dichloro-2,2-bis(p-chlorophenyl)ethyleneDDE
DDD1-chloro-2,2-bis(p-chlorophenyl)ethyleneDDMU
DDMU1-chloro-2,2-bis(p-chlorophenyl)ethaneDDMS
DDMSunsym-bis(p-chlorophenyl)ethyleneDDNU
DDNU2,2-bis(p-chlorophenyl)acetateDDA
DDA4,4'-dichlorobenzophenone (B107185)DBP

This table is based on established degradation pathways of DDT and serves as a predictive framework for the potential metabolites of Ethane (B1197151), 1,2-bis(p-chlorophenyl)-.

Deeper Understanding of Structure-Activity Relationships for Toxicological Endpoints

Understanding the relationship between the chemical structure of 1,2-bis(p-chlorophenyl)ethane and its toxicological effects is paramount for accurate risk assessment. Structure-activity relationship (SAR) studies aim to predict the toxicity of a compound based on its molecular features. While extensive toxicological data exists for DDT and its metabolites, specific data for 1,2-bis(p-chlorophenyl)ethane is less available.

The toxicity of organochlorine compounds is often linked to their ability to interact with biological receptors. For example, DDT and its metabolite DDE are known endocrine disruptors, interacting with nuclear receptors. nih.govresearchgate.net The evaluation of SAR in toxicology is complex because the toxic effect can be produced by the parent compound or its metabolites and may involve multiple receptor interactions. scispace.com

Future research will need to focus on in-silico modeling and in-vitro assays to predict and validate the toxicological endpoints of 1,2-bis(p-chlorophenyl)ethane and its potential metabolites. Comparative studies with structurally similar compounds, such as the anesthetic ketamine and its ring-substituted analogues, have shown that small changes in the chemical structure can significantly alter biological activity. mdpi.com For instance, studies on o,p'-DDD and its methyl analog have revealed differences in metabolic pathways and toxicity, with the methyl analog showing reduced side-chain oxidative metabolism and lower toxicity. nih.gov These findings highlight the importance of elucidating the specific metabolic fate of 1,2-bis(p-chlorophenyl)ethane to understand its toxic potential.

Development of Innovative Bioremediation and Chemical Degradation Technologies

The persistence of chlorinated hydrocarbons in the environment necessitates the development of effective remediation technologies. Research is moving beyond traditional methods towards more innovative and sustainable approaches for the degradation of compounds like 1,2-bis(p-chlorophenyl)ethane.

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants. sustaine.org Recent advances in this field include:

Genetic Engineering and Synthetic Biology: Techniques like CRISPR allow for the modification of microbial genomes to enhance their degradative capabilities, such as overexpressing enzymes involved in pollutant breakdown. sustaine.org

Bioaugmentation and Biostimulation: Bioaugmentation introduces specialized microorganisms to contaminated sites, while biostimulation involves adding nutrients to enhance the activity of indigenous microbial populations. sustaine.org A combination of these strategies has been shown to be effective in degrading petroleum hydrocarbons. nih.gov

Hybrid Systems: Integrating biological processes with physicochemical methods, such as the use of zero-valent iron (ZVI) and activated charcoal, can enhance the efficiency of bioremediation. nih.gov

Chemical degradation technologies are also evolving. Advanced oxidation processes (AOPs), which generate highly reactive radicals, are effective in mineralizing persistent organic pollutants. nih.gov Ozone and Fenton processes have shown high reactivity towards many amine, dye, and pesticide compounds. nih.gov The development of hybrid AOP methods tailored to specific effluents holds promise for the efficient degradation of recalcitrant compounds like 1,2-bis(p-chlorophenyl)ethane. nih.gov

Comprehensive Epidemiological Studies on Long-Term Exposure Effects in Vulnerable Populations

Assessing the long-term health effects of exposure to 1,2-bis(p-chlorophenyl)ethane in human populations is a significant challenge, primarily due to the difficulty in isolating exposure to this specific compound from the complex mixture of environmental contaminants. Most existing epidemiological studies have focused on the more prevalent DDT and its metabolites.

These studies have linked chronic exposure to organochlorine pesticides with a range of health issues, including reproductive disorders, neurological dysfunction, and chronic diseases. nih.govnih.gov For example, some studies have suggested an association between exposure to certain organochlorine pesticides and an increased risk of type 2 diabetes and neurodegenerative diseases like Parkinson's. nih.gov

Future epidemiological research needs to employ more sophisticated methods to assess exposure to a wider range of organochlorine compounds, including 1,2-bis(p-chlorophenyl)ethane. This will likely involve the use of high-resolution analytical techniques to measure a broader spectrum of compounds and their metabolites in human tissues. Longitudinal studies that follow vulnerable populations, such as agricultural workers and residents of highly contaminated areas, over extended periods are crucial for establishing clear links between exposure and health outcomes. nih.gov

Advanced Modeling of Environmental Fate, Transport, and Trophic Transfer

Predicting the environmental behavior of 1,2-bis(p-chlorophenyl)ethane is essential for understanding its distribution and potential for exposure. Environmental fate models are quantitative tools that describe the transport, transfer, and degradation of pollutants in the environment. wiley.comepa.gov

Key aspects of advanced modeling for this compound include:

Multimedia Fate and Transport Models: These models, such as the EPA's Total Risk Integrated Methodology (TRIM), simulate the movement and transformation of chemicals across different environmental compartments (air, water, soil). epa.gov The physical-chemical properties of a compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient, are critical inputs for these models. epa.gov

Trophic Transfer and Biomagnification: Persistent organic pollutants (POPs) like 1,2-bis(p-chlorophenyl)ethane have the potential to bioaccumulate in organisms and biomagnify up the food chain. pops.int Trophic magnification factors (TMFs) are used to quantify this process. nih.gov Studies on other POPs have shown that factors like hydrophobicity and metabolic transformation rates significantly influence their trophodynamics. nih.govnih.gov Future modeling efforts should incorporate these factors to accurately predict the trophic transfer of 1,2-bis(p-chlorophenyl)ethane and its metabolites in various ecosystems. Advanced models can also help identify chemicals with a high potential for long-range atmospheric transport. acs.org

Table 2: Key Parameters for Environmental Fate and Transport Modeling

ParameterDescriptionRelevance to 1,2-bis(p-chlorophenyl)ethane
Molecular WeightThe mass of one mole of the substance.Influences diffusion and transport rates.
Water SolubilityThe maximum amount of the chemical that can dissolve in water.Determines its partitioning between aquatic and other environmental compartments.
Vapor PressureThe pressure exerted by the vapor in equilibrium with its solid or liquid form.Indicates the likelihood of volatilization into the atmosphere.
n-Octanol-Water Partition Coefficient (Kow)The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.A key indicator of a chemical's potential to bioaccumulate in fatty tissues.
Henry's Law ConstantThe ratio of the partial pressure of a compound in the air to its concentration in water at equilibrium.Describes the partitioning between air and water.
Degradation Half-lifeThe time it takes for half of the initial amount of a substance to degrade.A measure of the persistence of the compound in different environmental media.

This table outlines essential physicochemical properties that are crucial inputs for accurately modeling the environmental behavior of Ethane, 1,2-bis(p-chlorophenyl)-.

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